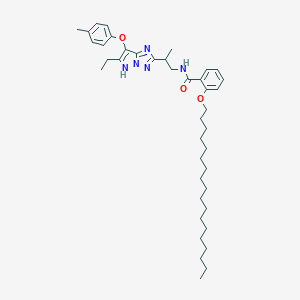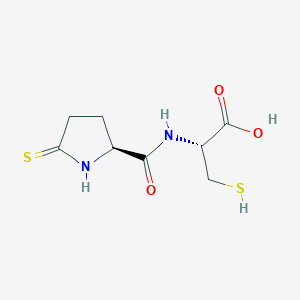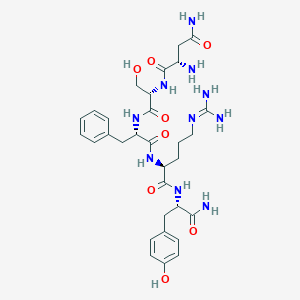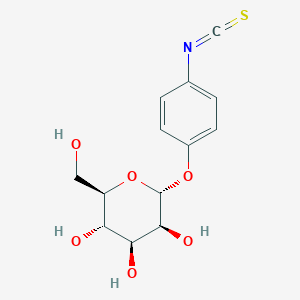
2-(Tributylstannyl)oxazole
Descripción general
Descripción
2-(Tributylstannyl)oxazole is a synthetic building block used in Stille coupling reaction . It can be used as a reactant to prepare heteroaromatic compounds via Stille-Migita cross-coupling reaction with (hetero)aryl halides using a palladium catalyst .
Synthesis Analysis
The synthesis of 2-(Tributylstannyl)oxazole involves the Stille-Migita cross-coupling reaction with (hetero)aryl halides using a palladium catalyst . A review on the chemistry of oxazole derivatives highlights the importance of oxazole in medicinal chemistry and its role in the advancement of novel compounds . The synthesis of 2,4-disubstituted oxazole derivatives was described by Ramana Reddy and colleagues. It involves combining diazoketones with amides in the presence of copper (II) triflate as the catalyst .Molecular Structure Analysis
The molecular formula of 2-(Tributylstannyl)oxazole is C15H29NOSn . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis
2-(Tributylstannyl)oxazole is used in Stille coupling reactions . It can be used as a reactant to prepare heteroaromatic compounds via Stille-Migita cross-coupling reaction with (hetero)aryl halides using a palladium catalyst .Physical And Chemical Properties Analysis
The molecular weight of 2-(Tributylstannyl)oxazole is 358.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 10 .Aplicaciones Científicas De Investigación
Organic Synthesis: Stille Coupling Reactions
2-(Tributylstannyl)oxazole: is widely used as a synthetic building block in Stille coupling reactions . This reaction is pivotal in creating complex organic molecules, particularly heteroaromatic compounds. By reacting with (hetero)aryl halides using a palladium catalyst, it facilitates the formation of carbon-carbon bonds essential for pharmaceuticals and agrochemicals.
Medicinal Chemistry: Drug Synthesis
In medicinal chemistry, 2-(Tributylstannyl)oxazole serves as a precursor for synthesizing various biologically active molecules . It is involved in the preparation of compounds like Ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate, which are key intermediates in developing therapeutic agents.
Materials Science: Electronic Materials
The compound’s utility extends to materials science, where it is used to synthesize electronic materials. Its role in creating heteroaromatic structures is crucial for developing organic semiconductors and other electronic components .
Polymer Research: Monomer Synthesis
2-(Tributylstannyl)oxazole: is also significant in polymer research. It acts as a monomer or a building block for polymers, especially in synthesizing polymers with specific electronic properties, which are useful in a variety of industrial applications .
Nanotechnology: Nanoparticle Modification
In nanotechnology, this compound is explored for modifying the surface properties of nanoparticles. The stannyl group in 2-(Tributylstannyl)oxazole can be used to attach organic molecules to metal surfaces, aiding in the production of functionalized nanoparticles for catalysis or drug delivery .
Environmental Applications: Catalysts and Sensors
Lastly, 2-(Tributylstannyl)oxazole finds applications in environmental science as a component in catalysts and sensors. Its ability to participate in coupling reactions makes it valuable for developing sensors that detect environmental pollutants .
Mecanismo De Acción
Target of Action
2-(Tributylstannyl)oxazole is a synthetic building block used in Stille coupling reaction . The primary targets of this compound are (hetero)aryl halides . These halides play a crucial role in the synthesis of various heteroaromatic compounds .
Mode of Action
The compound interacts with its targets through a Stille-Migita cross-coupling reaction . This reaction is facilitated by a palladium catalyst . The interaction results in the formation of new carbon-carbon bonds, leading to the synthesis of heteroaromatic compounds .
Biochemical Pathways
The Stille-Migita cross-coupling reaction is a key pathway affected by 2-(Tributylstannyl)oxazole . This pathway is crucial for the synthesis of various heteroaromatic compounds . The downstream effects include the formation of complex organic structures, which are often used in pharmaceuticals and materials science .
Result of Action
The primary result of the action of 2-(Tributylstannyl)oxazole is the synthesis of heteroaromatic compounds via the Stille-Migita cross-coupling reaction . For example, it can be used to prepare Ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate by reacting with 3-iodoindazole in the presence of Pd(PPh 3) 4 as a catalyst .
Safety and Hazards
Direcciones Futuras
Oxazole and its derivatives have been investigated for their potential in the advancement of novel compounds which show favorable biological activities . The structure of oxazole derivatives exerts divergent weak interactions, hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . Future research will focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .
Propiedades
IUPAC Name |
tributyl(1,3-oxazol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWGRWHKDCHINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573224 | |
| Record name | 2-(Tributylstannyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)oxazole | |
CAS RN |
145214-05-7 | |
| Record name | 2-(Tributylstannyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Tri-n-butylstannyl)oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)









